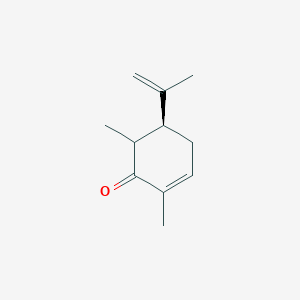
2-Cyclohexen-1-one, 2,6-dimethyl-5-(1-methylethenyl)-, (5S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-2,6-DIMETHYL-5-(PROP-1-EN-2-YL)CYCLOHEX-2-EN-1-ONE, also known as carvone, is a naturally occurring monoterpene ketone. It is found in many essential oils, most notably in spearmint and caraway. Carvone has a characteristic minty aroma and is widely used in the flavor and fragrance industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carvone can be synthesized through several methods. One common synthetic route involves the oxidation of limonene, a naturally occurring terpene, using an oxidizing agent such as potassium permanganate or chromic acid. The reaction typically takes place under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrially, carvone is produced by the fractional distillation of essential oils, particularly from caraway and dill. The essential oil is first extracted through steam distillation, and then carvone is isolated through fractional distillation due to its distinct boiling point.
Chemical Reactions Analysis
Types of Reactions
Carvone undergoes various chemical reactions, including:
Oxidation: Carvone can be oxidized to produce carvonic acid.
Reduction: It can be reduced to dihydrocarvone using reducing agents like sodium borohydride.
Substitution: Carvone can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products
Oxidation: Carvonic acid.
Reduction: Dihydrocarvone.
Substitution: Various substituted carvone derivatives depending on the nucleophile used.
Scientific Research Applications
Carvone has a wide range of applications in scientific research:
Chemistry: Used as a chiral starting material in asymmetric synthesis.
Biology: Studied for its antimicrobial and insecticidal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the flavor and fragrance industries for its minty aroma.
Mechanism of Action
Carvone exerts its effects through various molecular mechanisms. It interacts with cellular membranes, altering their permeability and disrupting cellular processes. In biological systems, carvone has been shown to inhibit the growth of certain bacteria and fungi by interfering with their cell wall synthesis. Additionally, carvone’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Carvone is structurally similar to other monoterpenes such as limonene and menthol. it is unique due to its ketone functional group, which imparts distinct chemical reactivity and biological activity. Similar compounds include:
Limonene: A precursor to carvone, lacks the ketone group.
Menthol: A related monoterpene with a hydroxyl group instead of a ketone.
Carvone’s unique combination of a ketone functional group and a chiral center makes it particularly valuable in asymmetric synthesis and chiral resolution processes.
Properties
CAS No. |
158930-44-0 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
(5S)-2,6-dimethyl-5-prop-1-en-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H16O/c1-7(2)10-6-5-8(3)11(12)9(10)4/h5,9-10H,1,6H2,2-4H3/t9?,10-/m1/s1 |
InChI Key |
HDVXRNIZHQRLBD-QVDQXJPCSA-N |
Isomeric SMILES |
CC1[C@H](CC=C(C1=O)C)C(=C)C |
Canonical SMILES |
CC1C(CC=C(C1=O)C)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















